1-(3,4-dimethoxybenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea
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Overview
Description
This compound is a novel 1H-1,2,3-triazole analog . It is part of a series of compounds synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . These compounds have shown moderate inhibition potential against the carbonic anhydrase-II enzyme .
Synthesis Analysis
The synthesis of this triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD) . The reaction afforded the expected compound in 86% yield .Scientific Research Applications
Corrosion Inhibition
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, which share structural similarities with the compound , has been studied for their effectiveness in preventing corrosion of mild steel in acidic environments. These derivatives were found to be efficient corrosion inhibitors, suggesting that similar compounds could have applications in protecting metals from corrosion in industrial settings (Mistry et al., 2011).
Molecular Interaction Studies
Research on ethyl 2-triazolyl-2-oxoacetate derivatives, which are related to the compound of interest, has provided insights into molecular interactions such as π-hole tetrel bonding. These studies are crucial for understanding the molecular basis of chemical reactions and could have implications in drug design and materials science (Ahmed et al., 2020).
Synthesis and Application in Drug Analysis
The compound has been involved in the synthesis of deuterium-labeled analogs for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. This application is significant for pharmacokinetic studies, offering a method for accurately measuring drug absorption and distribution (Liang et al., 2020).
Environmental Impact Studies
Sulfonylurea herbicides, which share a functional group with the compound, have been studied for their degradation and side effects in soil. These studies are essential for assessing the environmental impact of such chemicals and ensuring that their use does not adversely affect soil microbial activities or contribute to pollution (Dinelli et al., 1998).
Mechanism of Action
A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-II enzyme .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-18-9-8-15(12-19(18)28-2)13-21-20(26)24-17(14-25-22-10-11-23-25)16-6-4-3-5-7-16/h3-12,17H,13-14H2,1-2H3,(H2,21,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMRPPZORWJDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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